molecular formula C21H28N4O3 B12266563 N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide

N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide

Cat. No.: B12266563
M. Wt: 384.5 g/mol
InChI Key: PCJQMPDNQTXPJE-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the piperidine ring. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Piperidine Ring: This step may involve the use of piperidine derivatives and coupling agents such as EDCI or DCC to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or DMP can be used under mild conditions.

    Reduction: Reagents like NaBH4 or LiAlH4 are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide can be compared with other quinazolinone and piperidine derivatives:

    Similar Compounds:

    Uniqueness: The combination of the quinazolinone core and the piperidine ring in this compound provides a unique structural framework that may result in distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-cyclopentyl-4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide

InChI

InChI=1S/C21H28N4O3/c1-28-17-6-7-18-19(12-17)22-14-25(20(18)26)13-15-8-10-24(11-9-15)21(27)23-16-4-2-3-5-16/h6-7,12,14-16H,2-5,8-11,13H2,1H3,(H,23,27)

InChI Key

PCJQMPDNQTXPJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)NC4CCCC4

Origin of Product

United States

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